N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide

Catalog No.
S14377744
CAS No.
M.F
C12H9Cl2NO2
M. Wt
270.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide

Product Name

N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide

IUPAC Name

N-(5,7-dichloro-8-hydroxynaphthalen-1-yl)acetamide

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

InChI

InChI=1S/C12H9Cl2NO2/c1-6(16)15-10-4-2-3-7-8(13)5-9(14)12(17)11(7)10/h2-5,17H,1H3,(H,15,16)

InChI Key

RAFNFWNXLSSMPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=C(C=C2Cl)Cl)O

N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide is a chemical compound characterized by its naphthalene structure, featuring two chlorine atoms and a hydroxyl group on the aromatic ring. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of both electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups contributes to its unique chemical properties, influencing its reactivity and biological interactions.

The chemical reactivity of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and may act as a nucleophile in substitution reactions. Additionally, the dichloro substituents can enhance electrophilic aromatic substitution reactions, making the compound reactive towards various electrophiles.

Common reactions include:

  • Nucleophilic substitution at the carbonyl carbon of the acetamide group.
  • Electrophilic aromatic substitution involving the naphthalene ring, particularly at positions that are ortho or para to the hydroxyl group.

N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide exhibits a range of biological activities, particularly as an antimicrobial and antiviral agent. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including strains of bacteria and viruses. For instance, compounds with similar structures have demonstrated significant activity against H5N1 avian influenza viruses, with effectiveness linked to their lipophilicity and electronic properties .

Furthermore, antibacterial assays indicate that derivatives can exhibit substantial inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

The synthesis of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide typically involves several key steps:

  • Formation of the naphthalene core through electrophilic substitution reactions to introduce dichloro and hydroxy groups.
  • Acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetamide derivative.
  • Purification through recrystallization or chromatography to obtain the final product.

Various synthetic routes may be optimized depending on the desired yield and purity.

N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or antiviral drugs.
  • Research: In studies investigating structure-activity relationships in naphthalene derivatives.
  • Agriculture: As a potential pesticide or herbicide due to its biological activity against certain pathogens.

Interaction studies involving N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential side effects. For example, investigations into how this compound interacts with viral proteins have shown promising results in inhibiting viral replication .

Several compounds share structural similarities with N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide. A comparison highlights their unique features:

Compound NameStructure FeaturesBiological Activity
N-(5-nitro-naphthyl)acetamideNitro group instead of chlorineModerate antibacterial activity
N-(7-hydroxy-1-naphthyl)acetamideHydroxyl group at different positionAntimicrobial activity
5,7-Dichloro-8-hydroxy-2-methylquinolineMethyl group additionAntiviral properties
8-Hydroxyquinoline derivativesVarying substituents on quinoline coreBroad-spectrum antimicrobial activity

The uniqueness of N-(5,7-Dichloro-8-hydroxy-1-naphthyl)acetamide lies in its specific combination of chlorine and hydroxyl groups on the naphthalene ring, which significantly influences its biological activity compared to other similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

269.0010339 g/mol

Monoisotopic Mass

269.0010339 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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